Pinosylvin
Overview
Description
Natural Sources and Pharmacological Properties of Pinosylvin
Pinosylvin is a natural stilbenoid, specifically a terpenoid polyphenol, predominantly found in the heartwood of Pinus species such as Pinus sylvestris and in pine leaves like Pinus densiflora. It serves as a defense mechanism for plants against pathogens and insects. This compound is not only present in pine species but also in berries, fruits, mosses, and ferns. Pinosylvin has been the subject of extensive research due to its wide range of pharmacological properties, including antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-allergic effects. These properties suggest its potential for therapeutic applications and drug development .
Synthesis Analysis
The synthesis of pinosylvin has been explored through metabolic engineering of Escherichia coli. By constructing a biosynthetic pathway involving different enzymes, researchers have been able to produce pinosylvin from glucose. The main challenges in the microbial production of pinosylvin were the limited availability of malonyl coenzyme A and low stilbene synthase activity. However, through the addition of cerulenin and the in vivo evolution of stilbene synthase, the production levels were significantly increased, demonstrating the feasibility of microbial synthesis for obtaining higher quantities of pinosylvin .
Molecular Structure Analysis
Pinosylvin is a trans-stilbenoid, which means it has a structure similar to that of trans-resveratrol. The molecular structure of pinosylvin includes two phenolic rings connected by a double bond, which is characteristic of the stilbene class. This structure is responsible for its biological activities and interactions with cellular targets .
Chemical Reactions Analysis
Pinosylvin's chemical reactivity, particularly its interactions with proteins involved in cancer cell proliferation, has been studied. It has been shown to inhibit the growth of human colorectal cancer cells by interfering with the cell cycle and downregulating proteins involved in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β signaling pathways. These interactions lead to the suppression of β-catenin-mediated transcription of target genes, which are crucial for cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pinosylvin have been modified through complexation with cyclodextrins. This complexation enhances the solubility and stability of pinosylvin, which is beneficial for its antimicrobial and antifungal applications. The complexation constants vary among different types of cyclodextrins, with modified cyclodextrins showing higher affinity for pinosylvin. The process of complexation is spontaneous and exothermic, with negative entropy changes .
Case Studies and Applications
Several case studies have demonstrated the biological activities of pinosylvin. For instance, it has been shown to suppress the expression of matrix metalloproteinases, which play a role in cancer metastasis, thereby inhibiting the migration and invasion of cancer cells . Pinosylvin also promotes cell survival and anti-adhesiveness in endothelial cells, which could be beneficial for preventing cardiovascular diseases . Additionally, it has been found to shift macrophage polarization towards an anti-inflammatory phenotype, supporting the resolution of inflammation . In terms of applications, pinosylvin has been incorporated into biodegradable polymers for the extended release of its antibacterial properties, which could be used in food packaging materials . Lastly, its suppressive effects on cyclooxygenase-2 and inducible nitric oxide synthase suggest its potential as a cancer chemopreventive agent .
Scientific Research Applications
Pharmacological and Biological Activities : Pinosylvin exhibits a range of therapeutic applications such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-allergic, among other biological functions (Bakrim et al., 2022).
Vascular Functions : Studies on bovine aortic endothelial cells show that pinosylvin significantly reduces etoposide- or starvation-induced apoptosis, activates endothelial nitric oxide synthetase, and may act as a pro-angiogenic factor, suggesting its potential as a phytotherapeutic agent for cardiovascular inflammatory diseases (Jeong et al., 2013).
Biodegradable Polymers for Antibacterial Application : Pinosylvin has been incorporated into poly(anhydride-ester) backbones for extended release of antibacterial pinosylvin. This application suggests its use in food packaging materials for prolonged antibacterial bioactivity (Bien-Aime et al., 2016).
Microbial Production for Clinical Applications : Metabolic engineering in Escherichia coli has been explored for producing pinosylvin, which is challenging to obtain in sufficient quantities from natural sources. This approach aims to facilitate its use in treatments for various cancers and cardiovascular diseases (van Summeren-Wesenhagen & Marienhagen, 2014).
Neutrophil Activity and Inflammatory Diseases : Pinosylvin is effective in inhibiting neutrophil activity, making it potentially useful as a complementary medicine in conditions associated with persistent inflammation (Jančinová et al., 2012).
Macrophage Polarization in Inflammation : Pinosylvin has been shown to shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, supporting the resolution of inflammation and repair (Kivimäki et al., 2021).
Pharmacokinetics and Tissue Distribution : Research on rats indicates that pinosylvin is rapidly distributed and taken up by tissues, with potential implications for treating chronic gastritis and gastric ulcers (Fu et al., 2018).
Antifungal Activity : Pinosylvin demonstrates potent growth inhibitory activity against Candida albicans and Saccharomyces cerevisiae, exceeding that of resveratrol (Lee et al., 2005).
Inhibition of Oral Cancer Cell Migration and Invasion : It effectively inhibits the migration and invasion of oral cancer cells, suggesting its potential as an anticancer agent for preventing oral cancer metastasis (Chen et al., 2019).
AMPK-Mediated Autophagy in Endothelial Cells : At high concentrations, pinosylvin induces autophagy via AMPK activation in endothelial cells, indicating its potential in preventing necrosis (Park et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
Record name | 3,5-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinosylvin | |
CAS RN |
22139-77-1 | |
Record name | Pinosylvin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinosylvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinosylvin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22139-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOSYLVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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